8-Hydroxy-2-tetralone

Catalog No.
S708783
CAS No.
53568-05-1
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxy-2-tetralone

CAS Number

53568-05-1

Product Name

8-Hydroxy-2-tetralone

IUPAC Name

8-hydroxy-3,4-dihydro-1H-naphthalen-2-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-3,12H,4-6H2

InChI Key

NDUSBJBOSIRESA-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1=O)C(=CC=C2)O

Canonical SMILES

C1CC2=C(CC1=O)C(=CC=C2)O

Synthesis and Characterization:

-Hydroxy-2-tetralone is a relatively simple organic molecule with the chemical formula C₁₀H₁₀O₂. Its synthesis has been reported in various scientific publications, using different methodologies. Some examples include:

  • Cyclization of a suitable starting material, such as 2-tetralone, with a hydroxyl group introduced at the 8th position [].
  • Oxidation of a precursor molecule containing a tetrahydronaphthalene structure [].

These studies typically involve detailed characterization of the synthesized product using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Biological Activities:

While the specific biological activities of 8-Hydroxy-2-tetralone remain largely unexplored, some research suggests potential applications in various fields:

  • Antioxidant properties: A study reported the free radical scavenging activity of 8-Hydroxy-2-tetralone, indicating potential antioxidant properties []. However, further investigation is needed to understand its efficacy and mechanism of action.
  • Antimicrobial activity: Another study explored the antimicrobial activity of 8-Hydroxy-2-tetralone against various bacterial and fungal strains. The results showed moderate activity against some strains, but further research is necessary to determine its potential as an antimicrobial agent [].

Future Directions:

Given the limited research on 8-Hydroxy-2-tetralone, further investigation is warranted to explore its potential in various scientific fields. Some potential future directions include:

  • In-depth studies: More comprehensive studies are needed to elucidate the biological activities of 8-Hydroxy-2-tetralone, including its mechanism of action and potential for therapeutic applications.
  • Derivatization: Exploring the synthesis and evaluation of derivatives of 8-Hydroxy-2-tetralone could lead to compounds with enhanced biological activity or improved properties for specific applications.
  • Computational modeling: Utilizing computational tools could help predict the potential interactions of 8-Hydroxy-2-tetralone with biological targets, guiding further research and development efforts.

8-Hydroxy-2-tetralone, with the chemical formula C₁₀H₁₀O₂ and a CAS number of 53568-05-1, is a compound belonging to the class of tetralones. It features a hydroxyl group (-OH) at the 8-position of the tetralone structure, which consists of a fused bicyclic system containing a ketone. This compound exhibits properties typical of both ketones and phenols, allowing it to participate in various

  • There is no current information available regarding a specific mechanism of action for 8-hydroxy-2-tetralone in biological systems.
  • As with any unknown compound, it's advisable to exercise caution when handling 8-hydroxy-2-tetralone.
  • No specific safety information is currently available, so general laboratory safety practices should be followed.

  • Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
  • Reduction: It can be reduced to yield corresponding alcohols .
  • Condensation Reactions: The hydroxyl group allows for nucleophilic attack in condensation reactions, leading to the formation of more complex molecular structures .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 8-Hydroxy-2-tetralone exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, suggesting potential roles in biochemical pathways. Its activity includes:

  • Antioxidant Properties: The compound may act as an antioxidant, helping to mitigate oxidative stress in biological systems.
  • Enzyme Interaction: It has been noted for its interactions with specific enzymes, which could influence metabolic pathways.

These properties make 8-Hydroxy-2-tetralone a candidate for further investigation in pharmacological applications.

Several methods have been developed for synthesizing 8-Hydroxy-2-tetralone:

  • Condensation of Naphthalene Derivatives: One effective method involves the condensation of naphthalene-1,8-diol with benzene in the presence of aluminum halides. This approach yields high purity products and is considered efficient for producing various hydroxy-tetralones .
  • Electrophilic Dimerization: Another synthesis route includes electrophilic dimerization of naphthols under acidic conditions, which can lead to the formation of hydroxy-tetralones .

These methods underscore the compound's accessibility for research and industrial applications.

8-Hydroxy-2-tetralone finds utility across multiple domains:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential therapeutic agent.
  • Organic Synthesis: Its reactive functional groups make it valuable for synthesizing more complex organic molecules.
  • Chemical Research: It serves as a model compound in studies focusing on reaction mechanisms involving phenolic and ketonic compounds .

Studies have shown that 8-Hydroxy-2-tetralone interacts with various biomolecules, influencing enzymatic activities and potentially modulating metabolic processes. These interactions are crucial for understanding its biological effects and therapeutic potential. Specific interaction studies have highlighted its role in:

  • Enzyme Inhibition: Investigations into its ability to inhibit certain enzymes could lead to insights into its pharmacological applications.
  • Binding Affinity: Research into its binding affinity with proteins may reveal mechanisms underlying its biological effects.

Several compounds share structural similarities with 8-Hydroxy-2-tetralone. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2-TetraloneKetoneLacks hydroxyl group; primarily used as an intermediate in synthesis.
1-Hydroxy-2-tetraloneHydroxyketoneHydroxyl group at a different position; alters reactivity profile.
8-Methoxy-2-tetraloneMethoxy derivativeContains methoxy group instead of hydroxyl; changes solubility and reactivity.
6-Hydroxy-2-tetraloneHydroxyketoneHydroxyl group at another position; different biological activities compared to 8-hydroxy variant.

The presence of the hydroxyl group at the 8-position distinguishes 8-Hydroxy-2-tetralone from these similar compounds, influencing its reactivity and biological properties.

XLogP3

1.2

Wikipedia

8-Hydroxy-2-tetralone

Dates

Modify: 2023-08-15

Explore Compound Types